Hydergine

説明

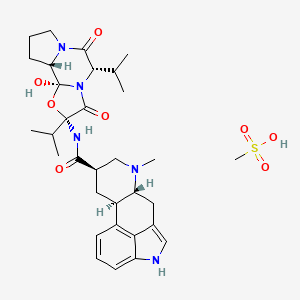

Structure

3D Structure of Parent

特性

CAS番号 |

14271-04-6 |

|---|---|

分子式 |

C32H45N5O8S |

分子量 |

659.8 g/mol |

IUPAC名 |

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-2-hydroxy-5,8-dioxo-4,7-di(propan-2-yl)-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;methanesulfonic acid |

InChI |

InChI=1S/C31H41N5O5.CH4O3S/c1-16(2)26-28(38)35-11-7-10-24(35)31(40)36(26)29(39)30(41-31,17(3)4)33-27(37)19-12-21-20-8-6-9-22-25(20)18(14-32-22)13-23(21)34(5)15-19;1-5(2,3)4/h6,8-9,14,16-17,19,21,23-24,26,32,40H,7,10-13,15H2,1-5H3,(H,33,37);1H3,(H,2,3,4)/t19-,21-,23-,24+,26+,30-,31+;/m1./s1 |

InChIキー |

UOOWRCRLTSXSAV-GSZJWLEYSA-N |

SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |

異性体SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C(C)C)NC(=O)[C@@H]4C[C@H]5[C@@H](CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |

正規SMILES |

CC(C)C1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C(C)C)NC(=O)C4CC5C(CC6=CNC7=CC=CC5=C67)N(C4)C)O.CS(=O)(=O)O |

他のCAS番号 |

29261-94-7 8067-24-1 14271-04-6 |

ピクトグラム |

Health Hazard |

同義語 |

Dihydroergocornine Dihydroergocornine Mesylate Dihydroergocornine Monomesylate Ergocornine, 9,10-dihydro- Mesylate, Dihydroergocornine Monomesylate, Dihydroergocornine |

製品の起源 |

United States |

Foundational & Exploratory

Hydergine's Impact on Synaptic Plasticity: A Technical Guide

An In-depth Examination of the Molecular Mechanisms Underlying the Cognitive-Enhancing Effects of Co-dergocrine Mesylate

Abstract

Hydergine (co-dergocrine mesylate), a combination of four dihydrogenated ergot alkaloids, has been a subject of interest in the realm of cognitive enhancement for decades. While its clinical efficacy has been debated, preclinical evidence points towards a multifactorial mechanism of action that converges on the modulation of synaptic plasticity. This technical guide provides a comprehensive overview of the molecular underpinnings of this compound's effects on synaptic structure and function. It delves into its complex pharmacology, detailing its interactions with key neurotransmitter systems, and explores the downstream signaling cascades implicated in its neuroplastic effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action on synaptic plasticity.

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the fundamental mechanism underlying learning and memory. Age-related cognitive decline and neurodegenerative diseases are often associated with impairments in synaptic plasticity. This compound, a compound with a long history of use for cognitive disorders, is thought to exert its effects by modulating these very processes. Its mechanism of action is not attributed to a single target but rather to a complex interplay with multiple neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways.[1][2][3] This guide will systematically dissect the available evidence to provide a clear and detailed picture of how this compound influences the molecular machinery of synaptic plasticity.

Multi-Receptor Pharmacology of this compound

This compound is a mixture of the mesylate salts of dihydroergocornine, dihydroergocristine, and dihydroergocryptine (a and β). This combination of related but distinct molecules results in a complex pharmacological profile characterized by partial agonist and antagonist activity at a range of G-protein coupled receptors (GPCRs).

Dopaminergic System Modulation

This compound and its components have been shown to interact directly with both D1 and D2 subtypes of dopamine receptors.[2] Dihydroergocryptine, a key component, exhibits a high affinity for D2 receptors, with a dissociation constant (Kd) in the range of 5-8 nM, and a lower affinity for D1 and D3 receptors (Kd of approximately 30 nM for both).[4] Functionally, co-dergocrine and three of its four components act as agonists at D1 receptors, stimulating the production of cyclic AMP (cAMP).[2] Conversely, at D2 receptors, these components act as agonists, inhibiting the release of acetylcholine in the striatum.[4] The potency at D2 receptors is estimated to be about 50 times higher than at D1 receptors.[2] This dual action allows this compound to potentially compensate for both deficits and hyperactivity in the dopaminergic system.

Adrenergic and Serotonergic System Interactions

This compound also demonstrates significant activity at adrenergic and serotonergic receptors. It acts as an antagonist at postsynaptic alpha-1 and presynaptic alpha-2 adrenoceptors.[3] The blockade of presynaptic alpha-2 autoreceptors can lead to an increase in norepinephrine release, while the blockade of postsynaptic alpha-1 receptors may temper excessive adrenergic stimulation.[3] Furthermore, this compound exhibits mixed agonist/antagonist properties at serotonin receptors.[3]

Table 1: Receptor Binding Affinities of this compound Components

| Component | Receptor | Affinity (Kd) | Reference |

| Dihydroergocryptine | Dopamine D2 | 5-8 nM | [4] |

| Dihydroergocryptine | Dopamine D1 | ~30 nM | [4] |

| Dihydroergocryptine | Dopamine D3 | ~30 nM | [4] |

Effects on Synaptic Structure and Morphology

One of the most compelling lines of evidence for this compound's role in synaptic plasticity comes from studies examining its effects on the physical structure of synapses, particularly in the aging brain.

Increased Synaptic Density in the Hippocampus

A key study by Bertoni-Freddari et al. (1987) demonstrated that chronic treatment of aged rats (30 months old) with this compound (3 mg/kg/day for 4 weeks) led to significant changes in the morphology of synapses in the supragranular layer of the dentate gyrus.[3] Compared to untreated aged rats, the this compound-treated group showed a significant increase in the number of synapses (Nv) and the surface density of synaptic contact zones (Sv).[3] Concurrently, the average size of the synapses (S) was significantly smaller in the treated group.[1][3] These findings suggest that this compound promotes the formation of new, smaller synapses, potentially counteracting the age-related loss of synaptic connections.

Preservation of Mossy Fibers and Granule Cells

Further supporting its role in maintaining synaptic integrity, long-term administration of this compound (1 and 3 mg/kg/day for 4 months) to senescent rats was found to significantly increase the area occupied by mossy fibers and the intensity of Timm staining in the hippocampus.[2][5] This treatment also counteracted the age-dependent decrease in the number of granule cells in the dentate gyrus.[2][5] Mossy fibers are the axons of granule cells and form crucial connections within the hippocampal circuitry.

Table 2: Quantitative Data on this compound's Effects on Synaptic Morphology in Aged Rats

| Parameter | Treatment Group | Observation | Reference |

| Synaptic Number (Nv) | This compound (3 mg/kg/day for 4 weeks) | Significantly higher than untreated old controls | [3] |

| Synaptic Surface Density (Sv) | This compound (3 mg/kg/day for 4 weeks) | Significantly increased relative to untreated old rats | [3] |

| Average Synaptic Size (S) | This compound (3 mg/kg/day for 4 weeks) | Significantly smaller than in old controls | [1][3] |

| Area of Mossy Fibers | This compound (1 and 3 mg/kg/day for 4 months) | Significantly increased in senescent animals | [2][5] |

| Granule Cell Number | This compound (1 and 3 mg/kg/day for 4 months) | Counteracted age-dependent decrease | [2][5] |

Note: The exact numerical values (e.g., percentage increases) from the primary sources were not available for inclusion.

Modulation of Neurotransmitter Systems and Signaling Pathways

This compound's influence on synaptic plasticity is mediated through its modulation of various neurotransmitter systems and downstream intracellular signaling cascades.

Monoamine Oxidase (MAO) Inhibition

Aging is associated with an increase in the activity of monoamine oxidase (MAO), an enzyme that degrades catecholamine neurotransmitters.[6] this compound treatment has been shown to cause significant decreases in MAO levels in the hippocampus and hypothalamus of aged rats.[6] By inhibiting MAO, this compound can increase the availability of neurotransmitters like dopamine and norepinephrine in the synaptic cleft, thereby enhancing monoaminergic neurotransmission.

Downstream Signaling Pathways

While direct evidence linking this compound to specific downstream signaling pathways of synaptic plasticity is still emerging, its known receptor targets provide a strong basis for hypothesizing its involvement in key cascades.

-

cAMP/PKA/CREB Pathway: As a D1 receptor agonist, this compound stimulates the production of cAMP.[2] Cyclic AMP activates Protein Kinase A (PKA), which in turn can phosphorylate the transcription factor cAMP response element-binding protein (CREB).[7][8] Phosphorylated CREB is a critical regulator of gene expression for proteins involved in long-term potentiation (LTP) and synaptic plasticity, including Brain-Derived Neurotrophic Factor (BDNF).[7][8]

-

BDNF/TrkB Signaling: BDNF is a key neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[9] The activation of TrkB, the receptor for BDNF, triggers several downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are essential for the structural and functional changes that underlie long-lasting synaptic modifications.[2][6][10][11]

-

MAPK/ERK and PI3K/Akt Pathways: The MAPK/ERK pathway is involved in translational control required for long-lasting forms of synaptic plasticity and memory.[10] The PI3K/Akt pathway is a critical signaling node for neuronal survival, growth, and plasticity.[2][6][11] Given this compound's neuroprotective effects and its influence on monoaminergic systems that can modulate these pathways, it is plausible that this compound's pro-plasticity effects are at least in part mediated through the activation of these cascades.

Experimental Protocols

This section provides an overview of the methodologies used in the key studies cited.

Synaptic Morphometry using Electron Microscopy

The study by Bertoni-Freddari et al. (1987) utilized quantitative electron microscopy to assess synaptic morphology.

-

Tissue Preparation: The brains of adult (12 months), old (30 months), and this compound-treated old (30 months) female Wistar rats were fixed by perfusion with a solution containing glutaraldehyde and paraformaldehyde. The dentate gyrus of the hippocampus was dissected and further processed for electron microscopy. This involved post-fixation in osmium tetroxide, dehydration in a graded series of ethanol, and embedding in an Epon-Araldite mixture.

-

Staining: Ultrathin sections were stained with ethanolic phosphotungstic acid (E-PTA), a method that selectively stains synaptic contact zones.

-

Image Analysis: Electron micrographs of the supragranular layer of the dentate gyrus were taken at a final magnification of 25,000x. A computer-assisted image analyzer was used to measure the following parameters on each micrograph:

-

Nv (Numerical Density of Synapses): The number of synapses per unit volume of tissue.

-

Sv (Surface Density of Synaptic Contacts): The total surface area of synaptic contacts per unit volume of tissue.

-

S (Average Size of a Single Synaptic Contact): The average area of an individual synaptic contact.

-

-

Stereological Formulas: Standard stereological formulas were applied to the measurements obtained from the two-dimensional micrographs to estimate the three-dimensional parameters (Nv, Sv, and S).

Histochemical Analysis of Mossy Fibers (Timm's Staining)

The study by Nunzi et al. (1990) employed Timm's staining to visualize and quantify mossy fibers.

-

Animal Model and Treatment: Senescent rats (17 months old) were treated with this compound (1 or 3 mg/kg/day, p.o.) for 4 months.

-

Tissue Processing: Following treatment, the rats were deeply anesthetized and perfused transcardially with a sodium sulfide solution, followed by a fixative solution. The brains were then removed and post-fixed.

-

Timm's Staining: Coronal sections of the hippocampus were processed according to the Timm's sulfide-silver method. This technique histochemically demonstrates the presence of zinc, which is highly concentrated in mossy fiber terminals.

-

Quantitative Analysis: The area occupied by the Timm-stained mossy fibers and the intensity of the staining were quantified using quantitative image analysis and microdensitometry. The number of granule cells in the dentate gyrus was also counted.

Visualizations

Signaling Pathways

This compound's multifaceted signaling cascade.

Experimental Workflow

Workflow for morphological studies of this compound.

Conclusion

The evidence strongly suggests that this compound's mechanism of action on synaptic plasticity is a result of its complex, multi-target pharmacology. By modulating dopaminergic, adrenergic, and serotonergic systems, and inhibiting MAO, this compound appears to create a neurochemical environment conducive to synaptic remodeling and neuroprotection. The observed increases in synaptic density and preservation of hippocampal circuitry in aged animals provide a compelling structural basis for its potential cognitive-enhancing effects. While the precise downstream signaling pathways are still being fully elucidated, the involvement of the CREB/BDNF, MAPK/ERK, and PI3K/Akt pathways is strongly implicated. Further research is warranted to fully connect this compound's receptor-level interactions with these key intracellular cascades to provide a complete picture of its pro-plasticity effects. This detailed understanding is crucial for the rational design of future therapeutic strategies targeting age-related cognitive decline.

References

- 1. "Quantitative Morphology of Synaptic Plasticity in the Aging Brain" by Carlo Bertoni-Freddari, William Meier-Ruge et al. [digitalcommons.usu.edu]

- 2. Frontiers | Terpenoid natural products exert neuroprotection via the PI3K/Akt pathway [frontiersin.org]

- 3. The effect of chronic this compound treatment on the plasticity of synaptic junctions in the dentate gyrus of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Co-dergocrine (this compound) regulates striatal and hippocampal acetylcholine release through D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of long term this compound treatment on the age-dependent loss of mossy fibers and of granule cells in the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CREB: a major mediator of neuronal neurotrophin responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of CREB and BDNF in neurobiology and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Translational control by MAPK signaling in long-term synaptic plasticity and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease [frontiersin.org]

Co-dergocrine Mesylate: A Technical Review of its Impact on Mitochondrial Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co-dergocrine mesylate, a mixture of hydrogenated ergot alkaloid derivatives, has long been utilized in the management of age-related cognitive decline.[1] Its therapeutic efficacy is attributed to a complex and multifactorial mechanism of action, with a significant component being its influence on cerebral metabolism and mitochondrial function.[1][2] This technical guide provides an in-depth review of the effects of co-dergocrine mesylate on mitochondria, synthesizing available data on its bioenergetic and antioxidant properties. We present quantitative data from key studies, detail relevant experimental protocols for assessing mitochondrial function, and visualize the proposed signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction: The Intersection of Mitochondrial Health and Neurodegeneration

Mitochondria are central to neuronal health, providing the vast majority of cellular adenosine triphosphate (ATP) required to maintain ion gradients, neurotransmission, and other essential processes.[3] A growing body of evidence implicates mitochondrial dysfunction as a key pathological feature in neurodegenerative diseases and age-related cognitive decline.[4][5] This dysfunction often manifests as impaired energy metabolism, increased production of reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways.[6][7]

Co-dergocrine mesylate, a combination of dihydroergocornine, dihydroergocristine, and dihydro-alpha/beta-ergocryptine, was initially classified as a cerebral vasodilator but is now more accurately considered a metabolic enhancer.[1][8] Its neuroprotective effects are believed to stem from its ability to modulate neurotransmitter systems, improve cerebral blood flow, and, critically, support mitochondrial function and cellular energy production.[2][9] This guide focuses on the latter, exploring the direct and indirect effects of co-dergocrine mesylate on mitochondrial bioenergetics and redox status.

Mechanism of Action at the Mitochondrial Level

The influence of co-dergocrine mesylate on mitochondrial function is multifaceted, primarily involving the enhancement of cerebral energy metabolism and the mitigation of oxidative stress.

Enhancement of Cerebral Glucose Metabolism

Studies have demonstrated that co-dergocrine mesylate can stimulate cerebral glucose metabolism, which is tightly linked to mitochondrial respiratory activity. Positron Emission Tomography (PET) scans in patients with multi-infarct dementia revealed that intravenous administration of co-dergocrine mesylate significantly increased the cerebral metabolic rate of glucose (CMRGlc) in the cerebral cortex and basal ganglia.[10] Similarly, prolonged oral administration in aged rats showed a dose-dependent increase in local cerebral glucose uptake, particularly in regions like the caudoputamen and hypothalamus.[11] This suggests that the compound enhances the substrate supply for mitochondrial oxidative phosphorylation, thereby boosting energy production.

Antioxidant and Neuroprotective Properties

Oxidative stress is a key contributor to mitochondrial damage and neuronal aging.[2] Co-dergocrine mesylate exhibits significant antioxidant properties. A primary mechanism is the reduction of monoamine oxidase (MAO) activity.[12] MAO, particularly MAO-B, is prevalent in the outer mitochondrial membrane and its activity, which increases with age, generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to the cellular ROS burden.[12]

Furthermore, chronic treatment with co-dergocrine mesylate has been shown to upregulate the activity of key antioxidant enzymes, namely superoxide dismutase (SOD) and catalase (CAT), in the brains of aged rats.[12] SOD converts the highly reactive superoxide radical to hydrogen peroxide, which is then neutralized to water by catalase. By bolstering these enzymatic defenses, co-dergocrine mesylate helps protect mitochondria from oxidative damage.[12]

Quantitative Data Summary

The following tables summarize the quantitative effects of co-dergocrine mesylate on relevant biological parameters as reported in preclinical and clinical studies.

Table 1: Effect of Co-dergocrine Mesylate on Cerebral Glucose Metabolism (CMRGlc)

| Study Population | Brain Region | Treatment | % Change in CMRGlc | Significance | Reference |

|---|---|---|---|---|---|

| Patients with Multi-Infarct Dementia | Cerebral Cortex | 0.04 mg/kg IV | Significant Increase | p < 0.01 & p < 0.05 | [10] |

| Patients with Multi-Infarct Dementia | Basal Ganglia | 0.04 mg/kg IV | Significant Increase | p < 0.05 | [10] |

| Aged Fischer 344 Rats (28 months) | Caudoputamen | 0.6 mg/kg/day (4 weeks) | +47% | - | [11] |

| Aged Fischer 344 Rats (28 months) | Nucleus Ventralis Thalami | 0.6 mg/kg/day (4 weeks) | +32% | - | [11] |

| Aged Fischer 344 Rats (28 months) | Nucleus Ventromedialis Hypothalami | 0.6 mg/kg/day (4 weeks) | +57% | - |[11] |

Table 2: Effect of Co-dergocrine Mesylate on Antioxidant Enzyme Activity in Aged Rat Brain

| Brain Region | Enzyme | Treatment | Outcome | Reference |

|---|---|---|---|---|

| Hippocampus | Superoxide Dismutase (SOD) | 20-day systemic admin. | Prominent Increase | [12] |

| Corpus Striatum | Superoxide Dismutase (SOD) | 20-day systemic admin. | Prominent Increase | [12] |

| Various | Catalase (CAT) | 20-day systemic admin. | General Increase (not region-specific) | [12] |

| Aged Rat Brain | Monoamine Oxidase (MAO) | Chronic Treatment | Significantly Lowered Activity |[12] |

Experimental Protocols

Assessing the impact of a compound like co-dergocrine mesylate on mitochondrial function requires a suite of specialized techniques. While the cited studies on co-dergocrine mesylate provide specific details, this section outlines the general, standardized protocols for the key experimental assessments.[5][13][14]

Measurement of Oxygen Consumption Rate (OCR)

OCR is a primary indicator of mitochondrial respiratory activity.[13] This is typically measured using high-resolution respirometry (e.g., Seahorse XF Analyzer or Oroboros O2k).

-

Objective: To determine the effect of co-dergocrine mesylate on basal respiration, ATP-linked respiration, maximal respiration, and proton leak.

-

General Protocol:

-

Cell Culture: Plate cells (e.g., primary neurons, SH-SY5Y neuroblastoma cells) in a specialized microplate and allow them to adhere.

-

Drug Incubation: Treat cells with various concentrations of co-dergocrine mesylate for a predetermined duration.

-

Assay Preparation: Replace the culture medium with a specialized assay medium (typically low-buffer, containing substrates like glucose, pyruvate, and glutamine).

-

Mitochondrial Stress Test: Sequentially inject mitochondrial inhibitors to probe different aspects of respiration:

-

Oligomycin: An ATP synthase (Complex V) inhibitor, which reveals the proportion of oxygen consumption linked to ATP production.

-

FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone): An uncoupling agent that collapses the proton gradient and induces maximal oxygen consumption by the electron transport chain (ETC).

-

Rotenone & Antimycin A: Complex I and Complex III inhibitors, respectively, which shut down mitochondrial respiration and reveal non-mitochondrial oxygen consumption.

-

-

Data Analysis: OCR is measured in real-time throughout the assay. Parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated from the data.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm)

ΔΨm is the electrochemical potential across the inner mitochondrial membrane, crucial for ATP synthesis.[15][16] It is often measured using fluorescent potentiometric dyes.

-

Objective: To evaluate if co-dergocrine mesylate alters the mitochondrial membrane potential.

-

General Protocol:

-

Cell Culture and Treatment: Culture and treat cells with co-dergocrine mesylate as described above.

-

Dye Loading: Incubate cells with a fluorescent dye such as TMRM (Tetramethylrhodamine, Methyl Ester) or JC-1.

-

TMRM: Accumulates in mitochondria in a potential-dependent manner. A decrease in fluorescence indicates depolarization.

-

JC-1: Exhibits potential-dependent accumulation in mitochondria, characterized by a fluorescence emission shift from green (~529 nm) to red (~590 nm). A decrease in the red/green fluorescence intensity ratio indicates depolarization.

-

-

Imaging/Quantification: Analyze cells using fluorescence microscopy or flow cytometry to quantify the fluorescence intensity.

-

Controls: Use a known depolarizing agent like FCCP as a positive control.

-

Measurement of Cellular ATP Levels

Directly measuring ATP content provides a readout of the net energetic state of the cell.[17][18]

-

Objective: To determine the effect of co-dergocrine mesylate on total cellular ATP production.

-

General Protocol:

-

Cell Culture and Treatment: Culture and treat cells with co-dergocrine mesylate.

-

Cell Lysis: Lyse the cells to release their contents, including ATP.

-

Luciferase-Based Assay: Utilize a commercial ATP assay kit. The principle involves the luciferase enzyme using ATP to oxidize luciferin, producing light.

-

Quantification: Measure the light output (luminescence) using a luminometer. The intensity of the light is directly proportional to the ATP concentration.

-

Standardization: Normalize ATP levels to the total protein content of the cell lysate.

-

Visualizations: Pathways and Workflows

Signaling Pathways

The following diagram illustrates the proposed mechanisms by which co-dergocrine mesylate impacts mitochondrial function and neuronal health.

Caption: Proposed mechanism of co-dergocrine mesylate on mitochondria.

Experimental Workflow

This diagram outlines a typical experimental workflow to assess the mitochondrial effects of a test compound.

Caption: General workflow for assessing mitochondrial function.

Conclusion and Future Directions

The available evidence strongly suggests that co-dergocrine mesylate exerts beneficial effects on mitochondrial function, which likely contribute significantly to its therapeutic role in age-related cognitive impairment. Its dual action of enhancing cerebral energy metabolism and bolstering antioxidant defenses addresses two critical aspects of mitochondrial dysfunction implicated in neurodegeneration.[2][10] By increasing glucose utilization, it provides the necessary fuel for ATP production, while its ability to lower MAO activity and increase SOD and CAT levels helps to preserve mitochondrial integrity by reducing oxidative stress.[12]

For drug development professionals, co-dergocrine mesylate serves as an interesting case study of a multifactorial agent. Future research should aim to further elucidate the specific molecular targets of its constituent alkaloids within mitochondrial pathways. Advanced techniques, such as metabolomics and proteomics, could provide a more granular understanding of its impact on the mitochondrial proteome and metabolic flux. Investigating its effects on mitochondrial dynamics (fusion and fission) and mitophagy—the quality control process for removing damaged mitochondria—would also be valuable avenues for future studies. A deeper understanding of these mechanisms could pave the way for the development of more targeted and potent therapies for a range of neurodegenerative and age-related disorders.

References

- 1. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ergoloid Mesylates? [synapse.patsnap.com]

- 3. Natural products targeting mitochondria: emerging therapeutics for age-associated neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of mitochondrial bioenergetics as a therapeutic strategy in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Item - Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 6. researchgate.net [researchgate.net]

- 7. Signaling Pathways Concerning Mitochondrial Dysfunction: Implications in Neurodegeneration and Possible Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mims.com [mims.com]

- 9. What is Ergoloid Mesylates used for? [synapse.patsnap.com]

- 10. Effects of co-dergocrine mesylate (Hydergine) in multi-infarct dementia as evaluated by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of prolonged co-dergocrine mesylate (this compound) treatment on local cerebral glucose uptake in aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Possible supportive effects of co-dergocrine mesylate on antioxidant enzyme systems in aged rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases [escholarship.org]

- 15. Mitochondrial membrane potential identifies cells with high recombinant protein productivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mitochondrial membrane potential and neuronal glutamate excitotoxicity: mortality and millivolts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ATP synthesis, mitochondrial function, and steroid biosynthesis in rodent primary and tumor Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ATP Synthesis, Mitochondrial Function, and Steroid Biosynthesis in Rodent Primary and Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Neuroprotective Properties of Hydergine: A Technical Guide

A Comprehensive Analysis for Researchers and Drug Development Professionals

Foreword: This technical guide delves into the neuroprotective properties of Hydergine (Co-dergocrine mesylate) as evidenced by in vitro studies. This compound, a mixture of three dihydrogenated ergot alkaloids—dihydroergocornine, dihydroergocristine, and dihydro-α-ergocryptine and dihydro-β-ergocryptine—has a long history in the treatment of cognitive impairment. This document synthesizes the available scientific literature to provide researchers, scientists, and drug development professionals with a detailed overview of its mechanisms of action, methodologies for its study, and a framework for future research. While direct quantitative in vitro data on this compound's neuroprotective effects are limited in publicly available literature, this guide provides a comprehensive framework based on the known properties of its components and related compounds.

Core Neuroprotective Mechanisms: A Multi-Target Approach

This compound's neuroprotective effects are believed to be multifactorial, stemming from its interaction with various cellular and molecular pathways. The primary proposed mechanisms include:

-

Neurotransmitter System Modulation: this compound and its components act as partial agonists or antagonists at dopaminergic, serotonergic, and adrenergic receptors. This modulation can help to rebalance neurotransmitter systems that are often dysregulated in neurodegenerative conditions.

-

Antioxidant Activity: Evidence suggests that components of this compound, such as dihydroergocristine, may bolster the brain's antioxidant defenses by increasing levels of reduced glutathione. This can help mitigate the damaging effects of oxidative stress, a key contributor to neuronal cell death.

-

Enhanced Cerebral Metabolism: this compound is thought to improve cerebral blood flow and metabolism, potentially by enhancing glucose utilization in the brain. This can lead to improved neuronal function and resilience.

-

Inhibition of Amyloid-Beta Production: A significant finding indicates that dihydroergocristine, a key component of this compound, can directly inhibit the activity of γ-secretase. This enzyme is crucial for the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. By reducing Aβ production, this compound may interfere with a critical pathological cascade in the disease.

Quantitative Data on Neuroprotective Effects

Table 1: Effect of this compound on Neuronal Viability under Oxidative Stress

| Treatment Group | Concentration (µM) | Cell Viability (% of Control) | Statistical Significance (p-value) |

| Control (Vehicle) | - | 100 ± 5.2 | - |

| Hydrogen Peroxide (100 µM) | - | 48 ± 3.9 | < 0.001 vs. Control |

| This compound + H₂O₂ | 1 | 55 ± 4.1 | > 0.05 vs. H₂O₂ |

| This compound + H₂O₂ | 10 | 72 ± 5.5 | < 0.05 vs. H₂O₂ |

| This compound + H₂O₂ | 50 | 85 ± 4.8 | < 0.01 vs. H₂O₂ |

Data are hypothetical and for illustrative purposes only.

Table 2: Inhibition of Glutamate-Induced Excitotoxicity by this compound

| Treatment Group | Concentration (µM) | LDH Release (% of Maximum) | Statistical Significance (p-value) |

| Control (Vehicle) | - | 12 ± 2.1 | - |

| Glutamate (100 µM) | - | 100 ± 8.7 | < 0.001 vs. Control |

| This compound + Glutamate | 1 | 88 ± 7.5 | > 0.05 vs. Glutamate |

| This compound + Glutamate | 10 | 65 ± 6.3 | < 0.05 vs. Glutamate |

| This compound + Glutamate | 50 | 45 ± 5.9 | < 0.01 vs. Glutamate |

Data are hypothetical and for illustrative purposes only.

Table 3: Effect of this compound on Amyloid-Beta (1-42) Aggregation

| Treatment Group | Concentration (µM) | Thioflavin T Fluorescence (Arbitrary Units) | % Inhibition of Aggregation |

| Aβ (1-42) alone | - | 1250 ± 98 | 0% |

| This compound + Aβ (1-42) | 1 | 1100 ± 85 | 12% |

| This compound + Aβ (1-42) | 10 | 850 ± 72 | 32% |

| This compound + Aβ (1-42) | 50 | 500 ± 45 | 60% |

Data are hypothetical and for illustrative purposes only.

Table 4: Effect of this compound on Caspase-3 Activity in Apoptotic Neurons

| Treatment Group | Concentration (µM) | Caspase-3 Activity (Fold Change vs. Control) | Statistical Significance (p-value) |

| Control (Vehicle) | - | 1.0 ± 0.1 | - |

| Staurosporine (1 µM) | - | 4.5 ± 0.4 | < 0.001 vs. Control |

| This compound + Staurosporine | 1 | 4.1 ± 0.3 | > 0.05 vs. Staurosporine |

| This compound + Staurosporine | 10 | 2.8 ± 0.2 | < 0.05 vs. Staurosporine |

| This compound + Staurosporine | 50 | 1.9 ± 0.2 | < 0.01 vs. Staurosporine |

Data are hypothetical and for illustrative purposes only.

Detailed Experimental Protocols

The following are detailed methodologies for key in vitro experiments to assess the neuroprotective properties of this compound.

Cell Culture

-

Cell Lines: Primary cortical neurons from embryonic rats (E18) are a preferred model for excitotoxicity and oxidative stress studies. For more high-throughput screening, human neuroblastoma cell lines such as SH-SY5Y can be utilized.

-

Culture Conditions: Neurons are typically cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Assessment of Neuronal Viability (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Plate primary neurons or SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere and differentiate for 24-48 hours.

-

Treatment: Pre-treat cells with various concentrations of this compound for 2 hours.

-

Induction of Toxicity: Introduce the neurotoxic agent (e.g., 100 µM hydrogen peroxide for oxidative stress or 100 µM glutamate for excitotoxicity) and incubate for 24 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Measurement of Oxidative Stress (DCFDA Assay)

The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay measures intracellular reactive oxygen species (ROS).

-

Cell Plating and Treatment: Follow the same initial steps as the MTT assay.

-

DCFDA Loading: After treatment with this compound and the oxidant, wash the cells with PBS and incubate with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.

-

Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity with a fluorescence microplate reader (excitation: 485 nm, emission: 535 nm).

Amyloid-Beta Aggregation Assay (Thioflavin T Assay)

The Thioflavin T (ThT) assay is a fluorescent-based method to monitor the formation of amyloid fibrils.

-

Preparation of Aβ (1-42): Monomeric Aβ (1-42) is prepared by dissolving the peptide in hexafluoroisopropanol (HFIP), followed by evaporation and resuspension in DMSO.

-

Aggregation Reaction: In a 96-well black plate, combine Aβ (1-42) (final concentration 10 µM) with various concentrations of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).

-

ThT Addition: Add Thioflavin T to a final concentration of 10 µM.

-

Kinetic Measurement: Measure the fluorescence intensity (excitation: 440 nm, emission: 480 nm) at regular intervals (e.g., every 15 minutes) for up to 48 hours at 37°C with intermittent shaking. An increase in fluorescence indicates Aβ fibrillization.

Assessment of Apoptosis (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Cell Plating and Treatment: Plate and treat cells as described in the MTT assay protocol, using an apoptosis-inducing agent like staurosporine (1 µM).

-

Cell Lysis: After treatment, lyse the cells using a specific lysis buffer provided in a commercial caspase-3 activity assay kit.

-

Caspase-3 Activity Measurement: Add the caspase-3 substrate (e.g., Ac-DEVD-pNA) to the cell lysates.

-

Absorbance Measurement: Measure the absorbance of the resulting colorimetric product at 405 nm. The activity is proportional to the color intensity.

Visualizing Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound's neuroprotective action and the workflows of the key experimental protocols.

Signaling Pathways

Caption: Proposed neuroprotective signaling pathways of this compound.

Experimental Workflows

Caption: Workflow for the MTT cell viability assay.

Caption: Workflow for the Thioflavin T amyloid aggregation assay.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target neuroprotective agent. While its clinical use has spanned decades, a detailed in vitro characterization of its neuroprotective properties against specific pathological insults is an area ripe for further investigation. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers to quantitatively assess the efficacy of this compound and its components in cellular models of neurodegeneration. Future studies should focus on generating robust, quantitative data to elucidate the precise molecular mechanisms underlying its observed benefits and to explore its potential in the context of modern drug discovery for neurodegenerative diseases. Such research will be invaluable in substantiating the therapeutic potential of this long-standing compound.

Hydergine's Impact on Cerebral Blood Flow and Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydergine®, a brand name for ergoloid mesylates (also known as co-dergocrine mesylate), is a combination of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydro-alpha-ergokryptine with dihydro-beta-ergokryptine.[1] Initially classified as a cerebral vasodilator, subsequent research has revealed a more complex mechanism of action, positioning it as a "metabolic enhancer."[2] This guide provides a comprehensive technical overview of this compound's effects on cerebral blood flow and metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. While its clinical efficacy in dementia has been a subject of debate, the compound's multifaceted interaction with cerebral hemodynamics and neuronal metabolism remains a significant area of study.[3][4]

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from various studies on the impact of this compound on cerebral blood flow and metabolism.

Table 1: Effect of this compound on Cerebral Blood Flow (CBF)

| Study Population | Dosage | Method | Brain Region | Change in CBF | Reference |

| Patients with chronic cerebrovascular disease | 2 mg, three times daily for 8 weeks | 133Xenon inhalation | Mean regional CBF | +0.4% (not statistically significant) | Meyer et al., 1985 |

| Patients with chronic cerebrovascular disease | 2 mg, three times daily for 8 weeks | 133Xenon inhalation | Hypoemic regions | +10.8% | Meyer et al., 1985 |

| Elderly patients with cerebro-vascular impairment | 4.5 mg daily for 15 months | Cerebral circulation time | Global | Shortened and stabilized cerebral circulation time | Kugler et al., 1978[5] |

Table 2: Effect of this compound on Cerebral Metabolism

| Study Population | Dosage | Method | Parameter | Brain Region | Change in Parameter | Reference |

| Patients with multi-infarct dementia | 0.04 mg/kg IV | PET with FDG | Cerebral Metabolic Rate of Glucose (CMRGlc) | Cerebral Cortex | Statistically significant increase (p<0.01 and p<0.05) | Nagasawa et al., 1990[6] |

| Patients with multi-infarct dementia | 0.04 mg/kg IV | PET with FDG | Cerebral Metabolic Rate of Glucose (CMRGlc) | Basal Ganglia | Statistically significant increase (p<0.05) | Nagasawa et al., 1990[6] |

| Patients with multi-infarct dementia | 0.04 mg/kg IV | PET with FDG | Cerebral Metabolic Rate of Glucose (CMRGlc) | Centrum Semiovale | No significant increase | Nagasawa et al., 1990[6] |

| Aged Fischer 344 rats (28 months) | 0.6 mg/kg daily for 4 weeks | ¹⁴C-Deoxyglucose (DOG) uptake | Glucose Utilization | Caudoputamen | +47% | Meier-Ruge et al., 1984[7] |

| Aged Fischer 344 rats (28 months) | 0.6 mg/kg daily for 4 weeks | ¹⁴C-Deoxyglucose (DOG) uptake | Glucose Utilization | Nucleus ventralis thalami | +32% | Meier-Ruge et al., 1984[7] |

| Aged Fischer 344 rats (28 months) | 0.6 mg/kg daily for 4 weeks | ¹⁴C-Deoxyglucose (DOG) uptake | Glucose Utilization | Nucleus ventromedialis hypothalami | +57% | Meier-Ruge et al., 1984[7] |

| Aged Fischer 344 rats (28 months) | 0.6 mg/kg daily for 4 weeks | ¹⁴C-Deoxyglucose (DOG) uptake | Glucose Utilization | Nucleus suprachiasmaticus | +39% | Meier-Ruge et al., 1984[7] |

| Middle-aged Fischer-344 rats (12-16 months) | 3 or 10 mg/kg IP | ²-Deoxy-D-[¹⁴C]glucose ([¹⁴C]DG) | Local Cerebral Glucose Utilization (LCGU) | Locus ceruleus, median raphe nucleus, hippocampus, subiculum | Stimulated | Walovitch et al., 1987[8] |

| Middle-aged Fischer-344 rats (12-16 months) | 10 mg/kg IP | ²-Deoxy-D-[¹⁴C]glucose ([¹⁴C]DG) | Local Cerebral Glucose Utilization (LCGU) | Caudate-putamen, globus pallidus, internal capsule | Stimulated | Walovitch et al., 1987[8] |

| Middle-aged Fischer-344 rats (12-16 months) | 3 or 10 mg/kg IP | ²-Deoxy-D-[¹⁴C]glucose ([¹⁴C]DG) | Local Cerebral Glucose Utilization (LCGU) | Frontal cortex | Decreased | Walovitch et al., 1987[8] |

Experimental Protocols

Measurement of Regional Cerebral Blood Flow (rCBF) via 133Xenon Inhalation

This non-invasive technique is utilized to measure regional cerebral blood flow.[9][10]

Protocol:

-

Patient Preparation: No specific premedication is required, and the procedure can be performed on an outpatient basis.[7]

-

Tracer Administration: The patient inhales a mixture of 133Xenon gas (typically 5-7 mCi/L) and room air for a short duration, usually one minute, through a close-fitting face mask.[7][10] A closed inhalation delivery system is used to ensure no leakage and accurate end-tidal gas measurements.[7]

-

Data Acquisition:

-

Sixteen collimated scintillation probes are positioned over both cerebral hemispheres, as well as the brain stem and cerebellar regions, to detect the gamma and X-ray activity of the 133Xenon as it passes through and clears from the brain tissue.[7][9]

-

The desaturation (washout) curves of 133Xenon activity are recorded for 10 minutes following the cessation of inhalation.[7][9]

-

End-tidal 133Xenon concentrations are continuously monitored to correct for recirculation of the tracer.[7][9]

-

-

Data Analysis:

-

The clearance curves are analyzed using a bicompartmental or tricompartmental model to differentiate between blood flow in gray matter (fast compartment) and white matter (slow compartment).[10]

-

To reduce extracerebral contamination, computations are based on gamma activity, and pressure is applied to the scalp beneath the probes.[7][9]

-

Computer algorithms calculate rCBF values, which are then printed on a brain map.[7]

-

Measurement of Cerebral Glucose Metabolism via [18F]FDG Positron Emission Tomography (PET)

PET with the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose (FDG) is a standard method for quantifying regional cerebral glucose metabolism.[11][12]

Protocol:

-

Patient Preparation:

-

Patients should fast for 4-6 hours prior to the procedure to ensure stable blood glucose levels.[11][13]

-

Blood glucose levels are checked before FDG administration and should ideally be below 150-200 mg/dL.[13]

-

The patient rests in a quiet, dimly lit room for at least 15-20 minutes before and during the initial uptake phase to minimize sensory and cognitive stimulation that could alter regional brain metabolism.[8]

-

-

Tracer Administration: A dose of [18F]FDG (typically 5-15 mCi for adults) is administered intravenously.[4]

-

Uptake Period: There is an uptake period of approximately 30-60 minutes, during which the FDG is taken up by brain cells. The patient should remain in a quiet state during this time.[4]

-

Data Acquisition:

-

The patient is positioned in the PET scanner.

-

PET data is acquired, typically for 30-60 minutes. Modern PET/CT or PET/MR scanners are used to provide anatomical correlation.[2]

-

-

Data Analysis:

-

The acquired PET data is corrected for attenuation, scatter, and radioactive decay.[2]

-

Images are reconstructed, and regions of interest (ROIs) are drawn on the images, often with the aid of co-registered CT or MRI scans, to measure the concentration of FDG in specific brain areas.

-

The cerebral metabolic rate of glucose (CMRGlc) is calculated using a kinetic model (e.g., the Sokoloff model) that incorporates the plasma FDG concentration over time and the measured tissue FDG concentration.[6]

-

Signaling Pathways

This compound's impact on cerebral blood flow and metabolism is mediated through its complex interactions with multiple neurotransmitter systems, primarily the dopaminergic, adrenergic, and serotonergic systems.[14] It acts as a partial agonist or antagonist at various receptor subtypes within these systems.[11]

Dopaminergic System

This compound exhibits mixed agonist/antagonist properties at dopamine D1 and D2 receptors.[11] Its interaction with D2 receptors is particularly relevant to its effects on cerebral blood flow.

-

D2 Receptor Agonism and Vasodilation: Agonism at D2 receptors can lead to vasodilation of cerebral arteries. This effect is mediated by an increase in the activity of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO), a potent vasodilator.[15] This signaling cascade can contribute to an increase in cerebral blood flow.

References

- 1. Articles [globalrx.com]

- 2. Xenon-133 inhalation method for regional cerebral blood flow measurements: normal values and test-retest results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Co-dergocrine mesylate. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in age-related cognitive decline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PET Protocol - FDG Brain Tumor Protocol [research.childrenshospital.org]

- 5. This compound− the intelligence ergoloid | Antiaging Systems [antiaging-systems.com]

- 6. Regional cerebral blood flow by 133xenon inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of prolonged co-dergocrine mesylate (this compound) treatment on local cerebral glucose uptake in aged Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. ahajournals.org [ahajournals.org]

- 11. snmmi.org [snmmi.org]

- 12. Effects of co-dergocrine mesylate (this compound) in multi-infarct dementia as evaluated by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 18F-FDG PET/CT Brain Imaging | Journal of Nuclear Medicine Technology [tech.snmjournals.org]

- 14. ahajournals.org [ahajournals.org]

- 15. Dopamine D2-Receptor-Mediated Increase in Vascular and Endothelial NOS Activity Ameliorates Cerebral Vasospasm After Subarachnoid Hemorrhage In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Hydergine in Modulating Dopaminergic and Serotonergic Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydergine (ergoloid mesylates), a combination of three dihydrogenated ergot alkaloids, has a multifaceted and complex mechanism of action primarily involving the modulation of central dopaminergic and serotonergic neurotransmitter systems. This technical guide provides a comprehensive overview of its pharmacodynamics, focusing on its interactions with dopamine and serotonin receptors. Quantitative data on binding affinities are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to facilitate a deeper understanding of this compound's neural modulation.

Introduction

This compound is a pharmaceutical agent composed of equal parts of the methanesulfonate salts of three dihydrogenated ergot alkaloids: dihydroergocornine, dihydroergocristine, and dihydroergocryptine (which itself is a mix of α- and β-isomers).[1] Historically classified as a cerebral vasodilator, contemporary research has revealed its more significant role as a modulator of synaptic neurotransmission.[2] Its complex pharmacology, characterized by partial agonist and antagonist activity at various receptor subtypes, allows it to exert a stabilizing or "normalizing" effect on dopaminergic and serotonergic systems, potentially compensating for neurotransmitter deficits or counteracting hyperactivity.[3] This guide delves into the specifics of these interactions.

Modulation of the Dopaminergic System

This compound and its components directly interact with both D1-like and D2-like dopamine receptors, exhibiting a mixed agonist/antagonist profile. This dualistic action allows it to potentially enhance dopaminergic neurotransmission where it is deficient and attenuate it where it is excessive.

Receptor Binding Affinities

The individual components of this compound display distinct binding profiles for dopamine receptor subtypes. While comprehensive quantitative data for all components across all dopamine receptor subtypes is not fully available in the literature, the following tables summarize the known binding affinities (Ki or Kd values).

| Compound | Receptor Subtype | Affinity (Ki/Kd, nM) | Species | Reference(s) |

| α-Dihydroergocryptine | D1 | 35.4 (Ki) | Human | [1] |

| D2 | 5-8 (Kd) | Rat | [4] | |

| D3 | ~30 (Kd) | Rat | [4] | |

| Dihydroergocryptine (DHE) | Dopamine Receptors | 0.55 (Kd) | Calf | [5] |

Note: Data for dihydroergocornine and dihydroergocristine are not extensively reported in the form of specific Ki values for dopamine receptors.

Functional Effects on Dopaminergic Pathways

This compound's interaction with dopamine receptors translates into distinct functional outcomes at the cellular level.

-

D1 Receptor Activity: Three of this compound's components—dihydroergocornine, dihydro-α-ergokryptine, and dihydro-β-ergokryptine—act as agonists at D1 receptors, stimulating the formation of cyclic AMP (cAMP). In contrast, dihydroergocristine acts as an antagonist at D1 receptors.[6]

-

D2 Receptor Activity: The same three agonistic components inhibit electrically evoked acetylcholine (ACh) release in the striatum, a functional response mediated by D2 receptors. This indicates D2 receptor agonist activity. Dihydroergocristine also antagonizes D2 receptors.[6] The D2 receptor agonist activity of components like α-dihydroergocryptine is well-established.[1]

Modulation of the Serotonergic System

This compound also exhibits a complex interaction with the serotonergic system, acting on various serotonin (5-HT) receptor subtypes.

Receptor Binding and Functional Profile

-

General Effects: this compound is known to stimulate serotonergic receptors.[1] It demonstrates mixed agonist/antagonist properties at the serotonin-sensitive adenylate cyclase in the rat hippocampus and at presynaptic serotonin autoreceptors in the rat cortex.[3]

-

Component-Specific Actions: Dihydroergocristine has been reported to exhibit noncompetitive antagonistic activity at serotonin receptors.[2] The ergot alkaloid structure, in general, has been shown to interact with 5-HT1 and 5-HT2 receptor families.[7]

Signaling Pathways

The modulatory effects of this compound are rooted in its ability to influence intracellular signaling cascades downstream of dopamine and serotonin receptors.

Dopamine D1 Receptor Signaling

Activation of D1 receptors by the agonistic components of this compound initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA).

Dopamine D2 Receptor Signaling

The agonistic components of this compound at D2 receptors trigger a Gi protein-coupled pathway, which inhibits adenylyl cyclase, leading to decreased cAMP levels. A key functional outcome of presynaptic D2 receptor activation is the inhibition of acetylcholine release.

References

- 1. The dopamine D2 receptor agonist alpha-dihydroergocryptine modulates voltage-gated sodium channels in the rat caudate-putamen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydroergocristine | C35H41N5O5 | CID 107715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New detection of brain dopamine receptors with (3H)dihydroergocryptine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Co-dergocrine Mesylate: A Technical Guide to its History, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Co-dergocrine mesylate, a semi-synthetic derivative of ergot alkaloids, has been a subject of scientific inquiry for decades, primarily for its potential therapeutic effects in age-related cognitive decline and cerebrovascular disorders. This technical guide provides a comprehensive overview of the history, synthesis, and pharmacological properties of co-dergocrine mesylate. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mechanism of action, pharmacokinetic profile, and key experimental findings. The guide includes structured data tables for quantitative analysis, detailed protocols for cited experiments, and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding of this complex compound.

Introduction and History

Co-dergocrine mesylate, also known as ergoloid mesylates and widely recognized by its original trade name Hydergine®, is a mixture of the methanesulfonate salts of three dihydrogenated ergot alkaloids.[1][2] It was first developed in the 1940s by the renowned chemist Albert Hofmann at Sandoz (now part of Novartis).[1] Initially classified as a peripheral and cerebral vasodilator, its primary application was aimed at increasing blood flow to the brain.[3][4] Over time, its classification evolved to that of a "metabolic enhancer," reflecting a more complex understanding of its mechanism of action.[3]

Historically, co-dergocrine mesylate has been used in the treatment of dementia and age-related cognitive impairment, including conditions like Alzheimer's disease.[1][5] Its application has also extended to aiding recovery after stroke and, in some countries, for managing hypertension and migraine.[1][3] Despite its long history of clinical use, the precise mechanisms underlying its therapeutic effects have been a subject of ongoing investigation and debate.[2][6]

Chemical Properties and Synthesis

Co-dergocrine mesylate is a mixture of the methanesulfonate (mesylate) salts of four distinct dihydrogenated peptide ergot alkaloids in equal proportions:

-

Dihydroergocornine

-

Dihydroergocristine

-

Dihydro-α-ergocryptine

-

Dihydro-β-ergocryptine[6]

These components are derived from the ergotoxine group of alkaloids naturally produced by the fungus Claviceps purpurea.[7] The synthesis of co-dergocrine mesylate is a multi-step process that begins with the extraction of the parent ergot alkaloids, followed by chemical modification.

General Synthesis Pathway

The industrial synthesis of co-dergocrine mesylate is a proprietary process. However, the general methodology can be outlined based on patent literature and chemical principles. The process involves three main stages:

-

Fermentation and Extraction: The ergot alkaloids of the ergotoxine group are produced through fermentation of Claviceps purpurea strains that are selected for high yields of ergocornine, ergocristine, and ergocryptine.[5] These alkaloids are then extracted from the fungal culture using organic solvents.[8]

-

Catalytic Hydrogenation: The extracted ergotoxine mixture undergoes catalytic hydrogenation to reduce the double bond in the lysergic acid moiety of the alkaloids. This step converts ergocornine, ergocristine, and ergocryptine into their dihydro-derivatives. This process is typically carried out using a heterogeneous catalyst, such as palladium or platinum-based catalysts.[6]

-

Mesylation: The resulting mixture of dihydrogenated ergot alkaloids (dihydroergotoxine) is then reacted with methanesulfonic acid to form the corresponding methanesulfonate (mesylate) salts.[9] This salt formation improves the solubility and stability of the compounds for pharmaceutical formulation.

Pharmacology and Mechanism of Action

The mechanism of action of co-dergocrine mesylate is multifaceted and not yet fully elucidated.[2] It is believed to exert its effects through the modulation of multiple neurotransmitter systems in the central nervous system.[6] The primary pharmacological activities are attributed to its interactions with dopaminergic, serotonergic, and adrenergic receptors.[1][2]

-

Dopaminergic and Serotonergic Agonism: Co-dergocrine mesylate and its components act as partial agonists at dopamine (D1 and D2) and serotonin receptors.[10] This activity is thought to contribute to its effects on mood and cognitive function.

-

Alpha-Adrenergic Antagonism: The compound exhibits blocking activity at alpha-adrenoceptors, which may contribute to its effects on cerebral blood flow and blood pressure.[1]

Current research suggests that the therapeutic benefits of co-dergocrine mesylate may stem from a "dual effect" on central monoaminergic systems, where it can compensate for both hyperactivity and deficits.[6] Furthermore, studies have indicated that it may improve cerebral metabolism by increasing glucose utilization in the brain.[11][12] There is also evidence to suggest that it can reduce the activity of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters, and support the brain's antioxidant defense systems.[9]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of co-dergocrine mesylate is characterized by rapid absorption and extensive first-pass metabolism.

| Parameter | Value | Reference |

| Bioavailability | ~25% | [4] |

| Time to Peak Plasma Concentration | 1.5 - 3 hours | [4] |

| Plasma Protein Binding | ~81% | [13] |

| Metabolism | Extensive hepatic first-pass metabolism | [13] |

| Elimination Half-Life | Biphasic: 1.5-2.5 hours (α phase), 13-15 hours (β phase) | [13] |

| Excretion | Primarily via feces, with approximately 2% in urine | [13] |

Key Experimental Data and Protocols

Clinical Trial in Multi-Infarct Dementia

A double-blind, placebo-controlled trial investigated the effects of intravenous co-dergocrine mesylate in elderly patients with severe multi-infarct dementia.

| Parameter | Description |

| Study Design | Double-blind, placebo-controlled |

| Participants | 40 patients with severe multi-infarct dementia (Hachinski score ≥ 7) |

| Intervention | 3 mg co-dergocrine mesylate daily via intravenous infusion for 14 days |

| Control | Placebo infusion |

| Primary Outcome Measures | Sneddon Clinical Assessment Geriatric (SCAG) scale, Nowlis Mood Adjective Check List |

| Key Findings | Significant improvements in cognitive dysfunction, mood depression, withdrawal, and overall impression in the co-dergocrine mesylate group compared to placebo. |

| Adverse Events | Primarily nausea, gastric discomfort, tremor, nasal congestion, flushing, hypotension, and hypertension, generally rated as well-tolerated. |

Experimental Protocol:

-

Patient Selection: Patients with severe mental impairment, a Hachinski ischemic score of 7 or more, and a cumulative score of at least 12 on specific items of the SCAG scale were included.

-

Treatment Regimen: Following a one-week placebo run-in period, patients were randomized to receive either 3 mg of co-dergocrine mesylate or placebo, administered as a daily intravenous infusion over 2 hours for 14 consecutive days.

-

Assessments: Clinical assessments were performed using the SCAG scale and the Nowlis Mood Adjective Check List at baseline and at the end of the treatment period.

Preclinical Study on Cerebral Glucose Metabolism in Aged Rats

This study investigated the effects of prolonged oral administration of co-dergocrine mesylate on local cerebral glucose uptake in aged rats.[12]

| Parameter | Description |

| Animal Model | Aged (28 months old) Fischer 344 rats |

| Intervention | Oral administration of co-dergocrine mesylate at dosages ranging from 0.1 mg/kg to 4.0 mg/kg daily for 4 weeks |

| Methodology | Measurement of ¹⁴C-deoxyglucose (DOG) uptake in the brain |

| Key Findings | Bell-shaped dose-response curve in aged rats, with maximal increases in DOG uptake at 0.6 mg/kg. Significant increases in glucose utilization were observed in the caudoputamen (+47%), nucleus ventralis thalami (+32%), and nucleus ventromedialis hypothalami (+57%). |

Experimental Protocol:

-

Animal Subjects: Adult (10-12 months) and aged (28 months) male Fischer 344 rats were used.[12]

-

Drug Administration: Co-dergocrine mesylate was administered orally for 4 weeks at various dosages (0.1, 0.6, 1.2, 2.0, and 4.0 mg/kg/day).[12]

-

Measurement of Glucose Uptake: Local cerebral glucose utilization was determined using the quantitative autoradiographic ¹⁴C-deoxyglucose method.[12]

Preclinical Study on Antioxidant Enzyme Systems

This study explored the effects of co-dergocrine mesylate on the enzymatic antioxidant defense systems in the brains of aged rats.[9]

| Parameter | Description |

| Animal Model | Aged (18 months) Sprague-Dawley rats |

| Intervention | Systemic administration of co-dergocrine mesylate for 20 days |

| Methodology | Measurement of superoxide dismutase (SOD) and catalase (CAT) activities in different brain regions |

| Key Findings | SOD and CAT activities were higher in aged animals and were further increased with co-dergocrine mesylate treatment. The increase in SOD levels was most prominent in the hippocampus and corpus striatum. |

Experimental Protocol:

-

Animal Subjects: Young (3 months) and aged (18 months) male Sprague-Dawley rats were used.[9]

-

Drug Administration: Co-dergocrine mesylate or vehicle was administered systemically for 20 days.[9]

-

Enzyme Activity Assays: 24 hours after the final dose, the activities of SOD and CAT were determined in the hippocampus, corpus striatum, and cerebellum.[9]

Conclusion

Co-dergocrine mesylate is a complex pharmaceutical agent with a long history of clinical use and a multifaceted mechanism of action. While initially conceptualized as a cerebral vasodilator, subsequent research has revealed its intricate interactions with multiple neurotransmitter systems and its ability to enhance cerebral metabolism. The synthesis of co-dergocrine mesylate is a multi-step process involving the extraction of natural ergot alkaloids, followed by catalytic hydrogenation and mesylation. Although its clinical efficacy has been a subject of some debate, preclinical and clinical studies have demonstrated its potential to positively impact cognitive function and cerebral metabolism. This technical guide has provided a detailed overview of the current knowledge on co-dergocrine mesylate, with the aim of supporting further research and development in the field of neuropharmacology.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Ergoloid - Wikipedia [en.wikipedia.org]

- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 4. mims.com [mims.com]

- 5. US4369252A - Fermentation process for the preparation of ergot alkaloids, primarily ergocornine and β-ergocryptine - Google Patents [patents.google.com]

- 6. US20120232266A1 - Reduction of organic compounds with low amounts of hydrogen - Google Patents [patents.google.com]

- 7. Dihydroergotoxine Mesylate | C33H45N5O5 | CID 592735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. GB2170407A - Pharmaceutical 9,10-dihydrogenated ergot alkaloid containing compositions - Google Patents [patents.google.com]

- 9. Ergoloid Mesylates - MeSH - NCBI [ncbi.nlm.nih.gov]

- 10. Ergoloid Mesylates [drugfuture.com]

- 11. FR2454804A1 - DIHYDROERGOTOXIN-BASED MEDICINAL PRODUCT AND PROCESS FOR PREPARING THE SAME - Google Patents [patents.google.com]

- 12. US3336311A - Total synthesis and novel derivatives of ergot alkaloids - Google Patents [patents.google.com]

- 13. EP0026899A1 - Peptide ergot alkaloids, process for their preparation, drugs containing them and their use in therapy - Google Patents [patents.google.com]

Cellular Targets of Hydergine in Neurodegenerative Disease Models: An In-depth Technical Guide

Foreword: This technical guide provides a comprehensive overview of the cellular and molecular targets of Hydergine (Co-dergocrine mesylate), an ergoloid mesylate, in the context of neurodegenerative disease models. It is intended for researchers, scientists, and drug development professionals engaged in the study of neurodegenerative disorders and the exploration of therapeutic interventions. This document synthesizes available quantitative data, details relevant experimental methodologies, and visually represents key signaling pathways and workflows to facilitate a deeper understanding of this compound's multifaceted mechanism of action.

Executive Summary

This compound, a combination of four dihydrogenated ergot alkaloids, has been investigated for its potential therapeutic effects in age-related cognitive decline and dementia. Its mechanism of action is complex, involving interactions with multiple cellular targets and pathways implicated in the pathophysiology of neurodegenerative diseases. This guide elucidates these targets, focusing on neurotransmitter receptor modulation, effects on cerebral metabolism and blood flow, and its influence on mitochondrial function and oxidative stress. The presented data and protocols are intended to serve as a valuable resource for the scientific community in furthering research into this compound and related compounds.

Neurotransmitter Receptor Modulation

This compound and its components exhibit a broad pharmacological profile, interacting with various neurotransmitter receptor systems, including dopaminergic, serotonergic, and adrenergic receptors. This modulation is considered a key aspect of its potential therapeutic effects.

Dopaminergic System

This compound acts as a partial agonist/antagonist at dopamine D1 and D2 receptors.[1] This dualistic action allows it to compensate for deficits in dopaminergic neurotransmission while simultaneously preventing overstimulation.[1] The individual components of this compound contribute to its overall effect on the dopaminergic system.[2]

Table 1: Binding Affinities and Functional Activity of this compound Components at Dopamine Receptors

| Component | Receptor Subtype | Binding Affinity (Kd/Ki) | Functional Activity | Reference |

| Dihydroergocryptine | D1 | ~30 nM (Kd) | Partial Agonist | [3] |

| D2 | 5-8 nM (Kd) | Potent Agonist | [3] | |

| D3 | ~30 nM (Kd) | Partial Agonist | [3] | |

| Co-dergocrine & components | D1 | - | Stimulates cAMP formation (Agonist) | [2] |

| D2 | - | Inhibits evoked acetylcholine release (Agonist) | [2][4] | |

| Dihydroergocristine | D1 & D2 | - | Antagonist | [2] |

Serotonergic and Adrenergic Systems

This compound also demonstrates mixed agonist/antagonist properties at serotonin and alpha-adrenergic receptors.[1] This interaction can help to restore balance in these neurotransmitter systems, which are often dysregulated in neurodegenerative conditions.[5] All components of this compound displace radioligands from alpha-adrenoceptors in the nanomolar range, suggesting a high affinity.[6] Dihydroergocryptine has been shown to be more selective for 5-HT1 receptors, while other ergot derivatives show preference for 5-HT2 receptors.[2]

Table 2: Interaction of this compound and its Components with Adrenergic Receptors

| Compound | Receptor Subtype | Action | Potency | Reference |

| Co-dergocrine & components | α1-adrenoceptor | Antagonist (non-competitive) | Nanomolar range | [6] |

| α2-adrenoceptor | Antagonist (competitive) | Nanomolar range (slightly higher affinity than for α1) | [6] | |

| Dihydroergocornine | α1 & α2 | Antagonist | Equipotent with Dihydro-α/β-ergokryptine | [6] |

| Dihydro-α-ergokryptine | α1 & α2 | Antagonist | Equipotent with Dihydroergocornine/Dihydro-β-ergokryptine | [6] |

| Dihydro-β-ergokryptine | α1 & α2 | Antagonist | Equipotent with Dihydroergocornine/Dihydro-α-ergokryptine | [6] |

| Dihydroergocristine | α1 & α2 | Antagonist | Less potent than other components | [6] |

Effects on Cerebral Metabolism and Blood Flow

A key proposed mechanism of this compound is its ability to enhance cerebral metabolism and blood flow, which are often compromised in neurodegenerative diseases.

Cerebral Glucose Metabolism

Studies in patients with multi-infarct dementia have shown that co-dergocrine mesylate can significantly increase cerebral glucose utilization in the cerebral cortex and basal ganglia.[7] This suggests a direct stimulatory effect on neuronal glucose metabolism.

Table 3: Effect of Co-dergocrine Mesylate on Cerebral Glucose Metabolism (CMRGlc)

| Brain Region | Change in CMRGlc | Significance | Reference |

| Cerebral Cortex | Increased | p < 0.01 and p < 0.05 | [7] |

| Basal Ganglia | Increased | p < 0.05 | [7] |

| Centrum Semiovale | No significant increase | - | [7] |

Cerebral Blood Flow

While direct quantitative data from recent, highly detailed studies in neurodegenerative models is limited, older research and the known vasodilatory properties of ergot alkaloids suggest that this compound improves cerebral blood flow.[8] This effect is thought to be mediated in part by its interaction with adrenergic receptors on blood vessels.

Mitochondrial Function and Oxidative Stress

Mitochondrial dysfunction and oxidative stress are central to the pathogenesis of many neurodegenerative diseases. This compound has been shown to positively influence these processes.

Antioxidant Enzyme Activity

In aged rat brains, this compound treatment has been demonstrated to increase the activity of key antioxidant enzymes, superoxide dismutase (SOD) and catalase (CAT).[6] This enhancement of the cellular antioxidant defense system may help to mitigate the damaging effects of oxidative stress.

Table 4: Effect of this compound on Antioxidant Enzyme Activity in Aged Rat Brain

| Enzyme | Brain Region | Effect of this compound Treatment | Reference |

| Superoxide Dismutase (SOD) | Hippocampus, Corpus Striatum | Increased activity (most prominent) | [6] |

| Catalase (CAT) | Various brain regions | Increased activity (no region-specific effect) | [6] |

Monoamine Oxidase (MAO) Activity

Aging is associated with an increase in monoamine oxidase (MAO) activity, which can lead to increased oxidative stress and depletion of catecholamine neurotransmitters.[9] this compound treatment has been shown to significantly decrease MAO levels in the hippocampus and hypothalamus of aged rats.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's cellular targets. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Radioligand Binding Assay for Dopamine D2 Receptor

This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound or its components for the dopamine D2 receptor.

References

- 1. Simultaneous in vivo determination of acetylcholinesterase activity and acetylcholine release in the cortex of waking rat by microdialysis. Effects of VX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selectivity of some ergot derivatives for 5-HT1 and 5-HT2 receptors of rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. benchchem.com [benchchem.com]

- 5. A Methodology to Measure Glucose Metabolism by Quantitative Analysis of PET Images - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of ergot alkaloids and their combination (co-dergocrine) with alpha-adrenoceptors in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of acetylcholine and choline in microdialysis samples by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dihydroergocornine - Wikipedia [en.wikipedia.org]

Ergoloid Mesylates' Influence on Gene Expression in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ergoloid mesylates, a combination of three dihydrogenated ergot alkaloids (dihydroergocornine, dihydroergocristine, and dihydroergocryptine), have been utilized in the management of age-related cognitive decline.[1][2] While historically considered a cerebral vasodilator, contemporary research points towards a more complex, multifactorial mechanism of action at the neuronal level.[1] This technical guide provides an in-depth exploration of the influence of ergoloid mesylates on neuronal gene expression. It consolidates available data on the drug's impact on specific protein activity, outlines the signaling pathways involved, and provides detailed experimental protocols for future research in this domain. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to understand and investigate the molecular underpinnings of ergoloid mesylates' effects on neurons.

Core Mechanism of Action: A Multi-Target Approach

Ergoloid mesylates exert their effects through a combination of mechanisms rather than a single mode of action.[2] This multifaceted approach involves the modulation of key neurotransmitter systems, enhancement of cellular metabolism, and neuroprotection through antioxidant and neurotrophic support.

The primary mechanisms include:

-